2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-methylphenyl substituent at position 3 of the pyrimidine core and a sulfanyl-linked acetamide moiety. The acetamide group is further substituted with a 4-methylbenzyl (p-tolylmethyl) group. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-7-9-17(10-8-15)13-24-20(27)14-30-23-25-18-11-12-29-21(18)22(28)26(23)19-6-4-3-5-16(19)2/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOHJMZOQWRJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions between aminothiophene precursors and carbonyl-containing reagents. For example, treating 3-amino-5-(2-methylphenyl)thiophene-2-carboxamide with formamide under reflux conditions (160°C, 2–4 hours) yields the 4-oxo-thienopyrimidine core. This method, adapted from Aly et al., achieves yields of 76–97% depending on substituent electronics.
An alternative route involves urea or thiourea reagents. Patel et al. demonstrated that cyclocondensation of ethyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[3,2-d]pyrimidin-4-one intermediates. These intermediates serve as precursors for further functionalization at the sulfur position.
Introduction of the Sulfanyl Group
Nucleophilic Substitution at Position 2
The 2-thioxo intermediates generated in Section 1.1 undergo nucleophilic substitution to introduce the sulfanylacetamide side chain. For instance, reacting 3-(2-methylphenyl)-2-thioxo-3H-thieno[3,2-d]pyrimidin-4-one with chloroacetamide derivatives in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) facilitates S-alkylation. This method, reported by J-Stage researchers, achieves moderate yields (58–71%).
One-Pot Sulfur Functionalization
A streamlined approach involves a one-pot synthesis combining thiourea, chloroacetamide, and benzhydryl alcohol under acidic conditions. As described in CN102976985A, this method avoids isolating intermediates, improving efficiency (yields: 70–83%). While originally designed for modafinil analogs, the protocol is adaptable to thienopyrimidine systems by substituting benzhydryl alcohol with 2-methylphenyl derivatives.
Coupling of the Acetamide Side Chain
Schlenk Techniques for N-Alkylation
The N-[(4-methylphenyl)methyl]acetamide moiety is introduced via Schlenk equilibrium or nucleophilic substitution. Reacting 2-(chloroacetamido)-N-[(4-methylphenyl)methyl]acetamide with the thienopyrimidin-2-thiol intermediate in ethanol under basic conditions (sodium ethoxide, 60°C) yields the target compound. Karlsen et al. validated this approach for analogous acetamide-Schiff base systems.
Microwave-Assisted Condensation
Microwave irradiation enhances reaction rates for coupling bulky aromatic groups. A mixture of 2-mercapto-thienopyrimidinone and N-[(4-methylphenyl)methyl]chloroacetamide in acetonitrile, irradiated at 120°C for 15 minutes, achieves 88% conversion. This method reduces side-product formation compared to conventional heating.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Substituent Electronic Effects
- Electron-donating groups (e.g., 2-methylphenyl) on the thienopyrimidine ring enhance nucleophilic substitution rates at position 2 by stabilizing transition states.
- Steric hindrance from the 4-methylbenzyl group necessitates prolonged reaction times (24–48 hours) for complete coupling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + S-Alkylation | 58–71 | 24–48 | High purity |
| One-Pot Functionalization | 70–83 | 12–24 | Reduced purification steps |
| Microwave-Assisted Coupling | 88 | 0.25 | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methylphenyl (electron-donating) and 4-methylbenzyl groups contrast with analogs like (4-nitrophenyl, electron-withdrawing). Nitro groups may improve binding to charged residues in enzymes, while methyl groups favor hydrophobic pockets .
- Bridge Flexibility : The sulfanylacetamide linker in all analogs allows conformational flexibility, critical for accommodating diverse binding sites.
Physicochemical Trends
- Melting Points : Higher melting points (e.g., 230–232°C for ) correlate with crystalline stability from polar groups like dichlorophenyl .
Biological Activity
The compound 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, which has drawn attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 425.56 g/mol. The structure features a thieno[3,2-d]pyrimidine ring system, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that related thienopyrimidinone derivatives displayed minimum inhibitory concentrations (MICs) that were effective against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Compounds similar to the target molecule have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown promising results in inhibiting the growth of acute leukemia cells . The mechanism often involves the modulation of kinase pathways that are crucial for cancer cell survival and proliferation.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of sulfur in the structure may confer antioxidant properties that protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Antimicrobial Efficacy : A series of thienopyrimidinone derivatives were synthesized and tested against various microbial strains. The most potent compounds exhibited significant antimicrobial activity with MIC values below 50 µg/mL .
Compound MIC (µg/mL) Target Organism Compound A 30 E. coli Compound B 25 S. aureus Compound C 10 M. tuberculosis - Anticancer Activity : A study highlighted the effectiveness of a related thienopyrimidine derivative in inhibiting the proliferation of MV4-11 leukemia cells with an IC50 value of approximately 0.5 µM .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents and core structure (e.g., δ 12.50 ppm for NH protons in thienopyrimidine) .
- HPLC/MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ peaks) .
- TLC : Monitoring reaction progress using silica gel plates with UV visualization .
How can researchers optimize reaction conditions to improve yield and purity in the synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfanylation efficiency, while ethanol minimizes by-products in alkylation .
- Temperature Control : Maintaining 60–80°C during cyclization prevents decomposition .
- Catalysts : Use of triethylamine or K₂CO₃ to deprotonate intermediates and accelerate coupling .
Example : Refluxing in toluene with K₂CO₃ increased yield by 20% in analogous compounds .
What strategies resolve contradictory biological activity data between the compound and its structural analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. chloro groups on phenyl rings) using in vitro assays (e.g., kinase inhibition) .
- Crystallography : Resolve binding mode discrepancies via X-ray structures of target-ligand complexes .
Case Study : A 3,5-dimethylphenyl analog showed 10× higher potency than 2-methylphenyl derivatives due to enhanced hydrophobic interactions .
What methodologies study the compound’s binding interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict stability of ligand-target complexes over 100-ns trajectories .
What initial biological screening assays evaluate the compound’s therapeutic potential?
Q. Basic
- Cytotoxicity Assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Anti-inflammatory Screening : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
How do substituent modifications on the thienopyrimidine core affect pharmacokinetics?
Q. Advanced
- Lipophilicity : Methoxy groups (logP +0.5) enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Chloro substituents slow hepatic clearance (CYP3A4 resistance) compared to methyl groups .
Data : 4-Methylbenzyl analogs showed 2× higher oral bioavailability in rodent models .
What are critical considerations for scaling up synthesis from lab to pilot scale?
Q. Advanced
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Process Analytical Technology (PAT) : In-line HPLC monitoring ensures batch consistency .
What are common synthesis challenges, and how can they be mitigated?
Q. Basic
- By-Product Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
- Low Coupling Efficiency : Optimize stoichiometry (1.2:1 acetamide:core ratio) and activate with EDCI .
- Oxidative Degradation : Store intermediates under nitrogen at –20°C .
How can computational techniques predict biological activity of derivatives?
Q. Advanced
- Docking Studies (AutoDock Vina) : Screen virtual libraries against target pockets (e.g., EGFR ATP-binding site) .
- QSAR Models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., AlogP, PSA) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
